2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Acylation: The resulting sulfonamide is then acylated with 2-bromoacetamide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions may occur at the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfonic acid derivative, while reduction could produce a different amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2-phenylethyl)-2-(3-methylphenylsulfonamido)acetamide: A structurally similar compound with potential differences in biological activity.
Uniqueness
The unique combination of the sulfonamide group with the pyrrolidine and phenylacetamide moieties in 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBVHXMIFPXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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